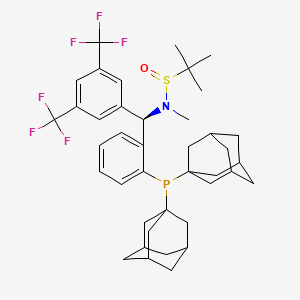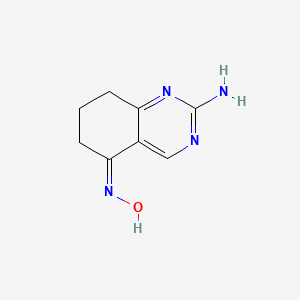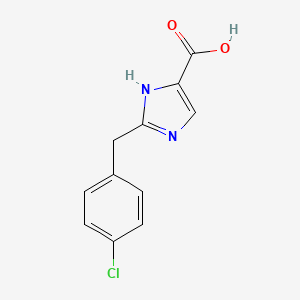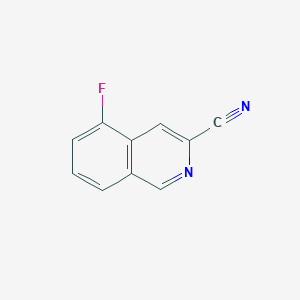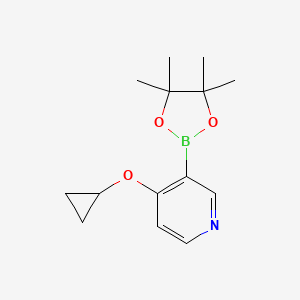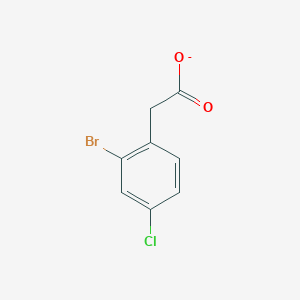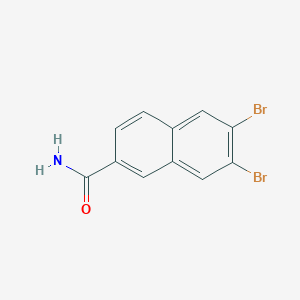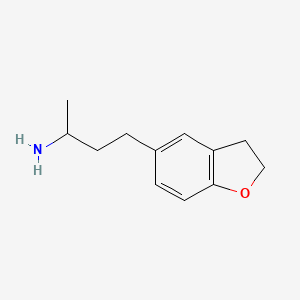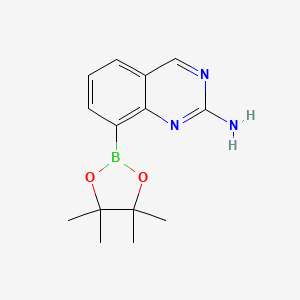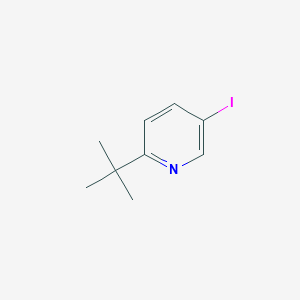
2-(tert-Butyl)-5-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-5-iodopyridine is an organic compound that belongs to the class of iodopyridines It features a pyridine ring substituted with a tert-butyl group at the second position and an iodine atom at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-iodopyridine typically involves the iodination of 2-(tert-Butyl)pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure better control over reaction conditions, higher yields, and reduced production costs. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such syntheses .
化学反应分析
Types of Reactions
2-(tert-Butyl)-5-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.
科学研究应用
2-(tert-Butyl)-5-iodopyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
作用机制
The mechanism of action of 2-(tert-Butyl)-5-iodopyridine in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 2-(tert-Butyl)-4-iodopyridine
- 2-(tert-Butyl)-6-iodopyridine
- 2-(tert-Butyl)-3-iodopyridine
Uniqueness
2-(tert-Butyl)-5-iodopyridine is unique due to the specific positioning of the tert-butyl and iodine substituents on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its isomers. The steric and electronic effects of the tert-butyl group at the second position and the iodine at the fifth position make it a valuable compound in synthetic chemistry.
属性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
2-tert-butyl-5-iodopyridine |
InChI |
InChI=1S/C9H12IN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 |
InChI 键 |
ABYYQXHMFQUUID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)
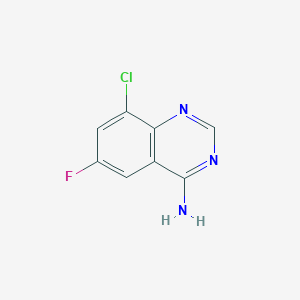

![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
